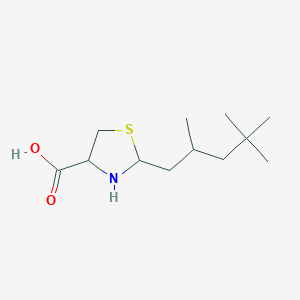![molecular formula C12H18ClNO3 B1439524 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride CAS No. 1181457-78-2](/img/structure/B1439524.png)
4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride
Übersicht
Beschreibung
4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, also known as 4-MEPH, is an organic compound with a wide range of applications in the scientific research field. It is a white crystalline solid that is soluble in water and can be used in a variety of laboratory experiments. 4-MEPH is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a building block for other compounds. It is also used as a substrate in enzyme-catalyzed reactions, as a ligand in coordination chemistry, and as a chelating agent for metal ions. 4-MEPH has been studied for its potential therapeutic applications, including its anti-inflammatory, anti-cancer, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Photodynamic Activity Against Oral Cancer
The compound 4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride, when incorporated into liposomes, was used to deliver zinc(II) phthalocyanine derivatives for photodynamic therapy against oral cancer. The introduction of 2-(morpholin-4-yl)ethoxy groups significantly altered the physicochemical properties of the phthalocyanines, enhancing their hydrophilicity and reducing their tendency to aggregate. The zinc(II) phthalocyanine derivative with two 2-(morpholin-4-yl)ethoxy substituents demonstrated promising biological effects against oral squamous cell carcinoma, indicating that liposomes are an effective drug delivery vehicle for hydrophobic phthalocyanines in biological studies (Skupin-Mrugalska et al., 2018).
Photodynamic Therapy for Cancer Treatment
Phthalocyanine derivatives possessing 2-(morpholin-4-yl)ethoxy groups were synthesized and characterized for their potential in photodynamic therapy. These derivatives showed moderate to high quantum yields of singlet oxygen production, indicating their potential as photosensitizers. The zinc(II) phthalocyanine derivative with two 2-(morpholin-4-yl)ethoxy substituents, in particular, showed significant biological activity against prostate and malignant melanoma cell lines when irradiated, suggesting its potential use in photodynamic therapy for cancer treatment (Kucińska et al., 2015).
Applications in Drug Synthesis and Characterization
Synthesis of Anti-Breast Cancer Agents
A novel compound, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, was synthesized and evaluated for its anti-breast cancer activity. The compound demonstrated promising anticancer activity against the MCF-7 breast cancer cell line, showing better effectiveness than the standard drug 4-hydroxytamoxifen. Molecular docking studies supported the anticancer evaluation, indicating that the compound has a strong binding affinity to the estrogen receptor α(ERα), making it a potent anti-breast cancer agent (Kumar et al., 2021).
Eigenschaften
IUPAC Name |
4-(2-morpholin-4-ylethoxy)phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c14-11-1-3-12(4-2-11)16-10-7-13-5-8-15-9-6-13;/h1-4,14H,5-10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCGGHBEWOSDJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC=C(C=C2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(Morpholin-4-yl)ethoxy]phenol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



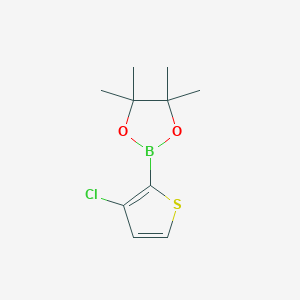
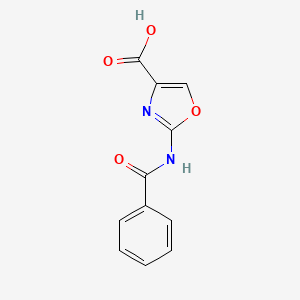
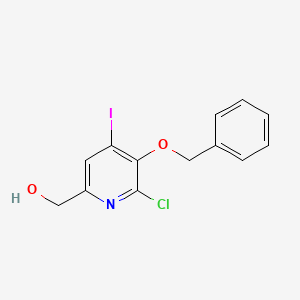
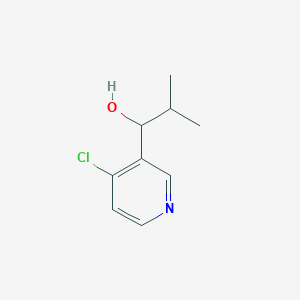
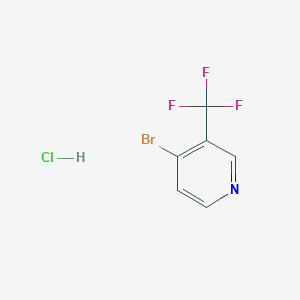
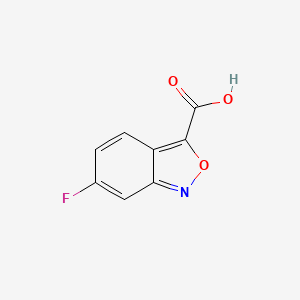
![4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439453.png)

![2-[2-(Trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B1439455.png)
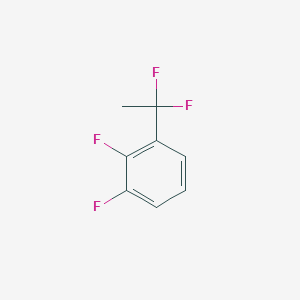
![4-[2-(trimethylsilyl)ethynyl]-1H-indole-2,3-dione](/img/structure/B1439458.png)
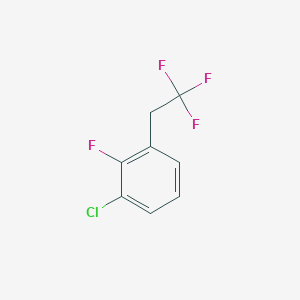
![tert-Butyl 4-{[(3aR,5R,6S,6aR)-6-hydroxy-2,2-dimethyl-tetrahydro-2H-furo[2,3-d][1,3]dioxol-5-yl]methyl}piperazine-1-carboxylate](/img/structure/B1439463.png)
